molecular formula C14H8ClF6P B089350 Bis(4-trifluoromethylphenyl)chlorophosphine CAS No. 13685-24-0

Bis(4-trifluoromethylphenyl)chlorophosphine

Cat. No.: B089350
CAS No.: 13685-24-0
M. Wt: 356.63 g/mol
InChI Key: PBLUOOURLNAOAJ-UHFFFAOYSA-N
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Description

Bis(4-trifluoromethylphenyl)chlorophosphine (CAS 13685-24-0) is a chlorophosphine compound featuring two 4-(trifluoromethyl)phenyl substituents bonded to a central phosphorus atom. Its molecular formula is C₁₄H₈ClF₆P, with a molar mass of 356.63 g/mol . This compound is characterized by its electron-withdrawing trifluoromethyl (-CF₃) groups, which enhance the electrophilicity of the phosphorus center, making it highly reactive in organophosphorus chemistry. It is commonly employed as a precursor in ligand synthesis, catalysis, and coordination chemistry due to its stability under inert conditions and compatibility with transition metals .

Properties

IUPAC Name

chloro-bis[4-(trifluoromethyl)phenyl]phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8ClF6P/c15-22(11-5-1-9(2-6-11)13(16,17)18)12-7-3-10(4-8-12)14(19,20)21/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBLUOOURLNAOAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(F)(F)F)P(C2=CC=C(C=C2)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8ClF6P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10402632
Record name BIS(4-TRIFLUOROMETHYLPHENYL)CHLOROPHOSPHINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10402632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

356.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13685-24-0
Record name BIS(4-TRIFLUOROMETHYLPHENYL)CHLOROPHOSPHINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10402632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism

  • Formation of Grignard Reagent :
    4-Bromo-α,α,α-trifluorotoluene reacts with magnesium in anhydrous tetrahydrofuran (THF) or diethyl ether under inert atmosphere to form 4-trifluoromethylphenylmagnesium bromide.

  • Nucleophilic Attack on PCl₃ :
    The Grignard reagent reacts with PCl₃ at low temperatures (−20°C to 0°C) to prevent side reactions. The phosphorus center undergoes sequential substitution, yielding the target compound:

    2ArMgBr+PCl3Ar2PCl+2MgBrCl2 \, \text{ArMgBr} + \text{PCl}_3 \rightarrow \text{Ar}_2\text{PCl} + 2 \, \text{MgBrCl}

    where Ar = 4-(trifluoromethyl)phenyl.

Optimization Parameters

ParameterOptimal RangeImpact on Yield/Purity
Temperature−20°C to 0°CPrevents over-substitution
SolventTHFEnhances reagent solubility
PCl₃ Stoichiometry0.5 equivalentsMinimizes trisubstituted byproducts
Reaction Time4–6 hoursEnsures complete substitution

Industrial-scale implementations utilize continuous flow reactors to maintain low temperatures and improve mixing efficiency. Post-reaction workup involves quenching excess Grignard reagent with ammonium chloride, followed by extraction with dichloromethane and vacuum distillation (110°C at 0.4 mmHg).

Alternative Pathways via Phosphine Intermediates

Reductive Chlorination of Bis(4-trifluoromethylphenyl)phosphine Oxide

Bis(4-trifluoromethylphenyl)phosphine oxide can be converted to the chlorophosphine using oxalyl chloride (ClCO)₂ or thionyl chloride (SOCl₂). This method is advantageous when starting from oxidized phosphine precursors:

Ar2P(O)H+SOCl2Ar2PCl+SO2+HCl\text{Ar}2\text{P(O)H} + \text{SOCl}2 \rightarrow \text{Ar}2\text{PCl} + \text{SO}2 + \text{HCl}

Conditions :

  • Reflux in toluene (110°C) for 12 hours.

  • Yield: 70–75% after distillation.

Metal-Catalyzed Phosphorylation

Palladium-catalyzed coupling of 4-trifluoromethylphenylboronic acid with PCl₃ has been explored for asymmetric synthesis. While less common, this approach offers regioselectivity:

2ArB(OH)2+PCl3Pd(PPh3)4Ar2PCl+2B(OH)3+HCl2 \, \text{ArB(OH)}2 + \text{PCl}3 \xrightarrow{\text{Pd(PPh}3\text{)}4} \text{Ar}2\text{PCl} + 2 \, \text{B(OH)}3 + \text{HCl}

Challenges :

  • Requires strict moisture exclusion.

  • Limited scalability due to catalyst costs.

Industrial-Scale Production and Purification

Continuous Flow Synthesis

Modern facilities employ tubular reactors for Grignard-based synthesis:

  • Reagent Mixing : 4-Trifluoromethylphenyl bromide and Mg are fed into a THF-filled reactor.

  • PCl₃ Introduction : The Grignard intermediate is combined with PCl₃ in a cooled (−20°C) reaction chamber.

  • Automated Quenching : In-line neutralization with NH₄Cl ensures consistent product quality.

Advantages :

  • 30% higher yield compared to batch processes.

  • Reduced thermal degradation risks.

Purification Techniques

MethodConditionsPurity Outcome
Vacuum Distillation110°C at 0.4 mmHg≥98%
RecrystallizationHexane at −20°C99.5% (single crystal)

Challenges and Mitigation Strategies

Hydrolytic Sensitivity

The electron-withdrawing trifluoromethyl groups increase the compound’s susceptibility to hydrolysis. Strategies include:

  • Conducting reactions under argon or nitrogen.

  • Using molecular sieves in solvents.

Byproduct Formation

Trisubstituted phosphines (Ar₃P) may form if PCl₃ is in excess. This is mitigated by:

  • Precise stoichiometric control (PCl₃ : Grignard = 1 : 2.1).

  • Low-temperature reaction conditions.

Comparative Analysis of Synthesis Routes

MethodYield (%)Purity (%)ScalabilityCost Efficiency
Grignard + PCl₃85–9098HighModerate
Reductive Chlorination70–7595MediumLow
Metal-Catalyzed Coupling50–6090LowHigh

Chemical Reactions Analysis

Reduction to Phosphines

Bis(4-trifluoromethylphenyl)chlorophosphine serves as a precursor for synthesizing tertiary phosphines through reduction or ligand-exchange reactions. For example:

  • Reaction with Grignard Reagents :
    Treatment with organomagnesium reagents replaces the chlorine atom, yielding substituted phosphines. In one protocol, the compound reacted with aryl Grignard reagents to produce tris(4-(trifluoromethyl)phenyl)phosphine, albeit in moderate yields (35%) .

Reaction Conditions Yield Key Observations
PCl(Ar)₂ + ArMgX → P(Ar)₃Diethyl ether, 0°C → RT, 2.5h35% Requires strict anhydrous conditions; competing oxide formation observed
  • Reduction with Aluminum Hydrides :
    DIBAL-H ([AlH₃(NEt₃)]) in hexane reduces phosphine oxides to phosphines at room temperature, achieving 88% yield .

Phosphine Oxide Reduction

A novel method using acetyl chloride (2 equivalents) in tetrahydrofuran (THF) at 25°C for 12 hours reduces phosphine oxides to chlorophosphines with high efficiency :

R1R2P O H+2CH3COClR1R2PCl+2CH3COOH\text{R}_1\text{R}_2\text{P O H}+2\text{CH}_3\text{COCl}\rightarrow \text{R}_1\text{R}_2\text{PCl}+2\text{CH}_3\text{COOH}

Advantages :

  • Mild conditions (25°C, no PCl₃ required).

  • High selectivity (>90% purity after vacuum separation) .

Hydrolysis Sensitivity

The compound reacts vigorously with water, necessitating moisture-free handling :

PCl Ar 2+H2OHPO Ar 2+HCl(Ar=4CF3C6H4)\text{PCl Ar }_2+\text{H}_2\text{O}\rightarrow \text{HPO Ar }_2+\text{HCl}\quad (\text{Ar}=4-\text{CF}_3\text{C}_6\text{H}_4)

Comparative Reaction Data

The table below summarizes key reactions and their outcomes:

Reaction Type Conditions Product Yield Reference
Grignard substitution0°C → RT, 2.5h, Et₂OTris(4-CF₃C₆H₄)₃P35%
Aluminum hydride reductionRT, 10min, hexaneSecondary phosphines88%
Phosphine oxide reduction25°C, 12h, THF, AcClChlorophosphine>90%
Ligand synthesisMg, THF, 5 daysCF³DPPPent14%

Challenges and Limitations

  • Low Yields in Grignard Reactions : Competing side reactions (e.g., oxide formation) limit efficiency .

  • Moisture Sensitivity : Requires stringent anhydrous conditions .

  • Steric Hindrance : Bulky CF₃ groups reduce reactivity in some catalytic cycles .

Scientific Research Applications

Synthesis of Ligands for Catalysis

Bis(4-trifluoromethylphenyl)chlorophosphine is utilized as a precursor for synthesizing various phosphine ligands that are crucial in catalysis. These ligands are particularly important in:

  • Asymmetric Hydrogenation : It serves as a chiral phosphine ligand in rhodium-catalyzed asymmetric hydrogenation reactions, enabling the production of enantiomerically pure compounds .
  • Palladium-Catalyzed Reactions : The compound is employed as a ligand in palladium-catalyzed stereoselective allylation and other coupling reactions such as Suzuki and Heck reactions .

Material Science

The compound's unique properties make it suitable for applications in material science:

  • Organic Light Emitting Diodes (OLEDs) : It acts as a reactant in the synthesis of green phosphorescent OLEDs based on novel iridium complexes, contributing to advancements in display technologies .

Case Study 1: Asymmetric Hydrogenation

In a study focusing on the synthesis of chiral phosphine-aminophosphine ligands, this compound was used to facilitate the rhodium-catalyzed asymmetric hydrogenation of prochiral ketones. The resulting products exhibited high enantioselectivity, demonstrating the effectiveness of this compound as a ligand in catalytic processes.

Case Study 2: OLED Development

Research conducted on the development of green phosphorescent OLEDs highlighted the role of this compound in synthesizing iridium complexes. The resulting OLEDs showed enhanced efficiency and stability, paving the way for their application in commercial display technologies.

Mechanism of Action

The mechanism of action of Bis(4-trifluoromethylphenyl)chlorophosphine involves its ability to act as a ligand and form complexes with various metal ions. These complexes can then participate in catalytic cycles, facilitating various chemical transformations. The molecular targets and pathways involved depend on the specific application and reaction conditions .

Comparison with Similar Compounds

Structural and Electronic Differences

Bis(4-trifluoromethylphenyl)chlorophosphine belongs to the diarylchlorophosphine family, where aryl substituents and their electronic properties significantly influence reactivity. Below is a comparative analysis with structurally analogous compounds:

Table 1: Key Properties of Selected Diarylchlorophosphines
Compound Name CAS # Molecular Formula Molar Mass (g/mol) Substituent Effects
This compound 13685-24-0 C₁₄H₈ClF₆P 356.63 Strongly electron-withdrawing (-CF₃)
Bis(4-methylphenyl)chlorophosphine 1019-71-2 C₁₄H₁₄ClP 248.68 Electron-donating (-CH₃)
Bis(3,5-di(trifluoromethyl)phenyl)chlorophosphine 142421-57-6 C₁₆H₆ClF₁₂P 492.63 Enhanced electron-withdrawing (-CF₃)
Bis(4-methoxyphenyl)chlorophosphine 13685-30-8 C₁₄H₁₄ClO₂P 280.68 Electron-donating (-OCH₃)
Bis(4-chlorophenyl)chlorophosphine 13685-26-2 C₁₂H₈Cl₃P 289.52 Moderately electron-withdrawing (-Cl)
Key Observations :
  • Electronic Effects : The trifluoromethyl group in this compound increases the phosphorus atom's electrophilicity compared to methyl or methoxy substituents, accelerating nucleophilic substitution reactions .
  • Steric Effects : Bulky substituents like 3,5-di(trifluoromethyl)phenyl (CAS 142421-57-6) hinder reactivity in sterically demanding reactions, whereas smaller groups (e.g., -CH₃) allow for broader substrate compatibility .
Table 2: Comparative Reactivity in Nucleophilic Substitution
Compound Reaction Rate (Relative to Benzene) Key Applications
This compound 8.5× Ligand synthesis, asymmetric catalysis
Bis(4-methylphenyl)chlorophosphine 2.3× Intermediate in agrochemical synthesis
Bis(4-chlorophenyl)chlorophosphine 5.1× Flame retardants, polymer additives
Physical Properties :
  • This compound : Moisture-sensitive liquid stored at 2–8°C .
  • Bis(3,5-dimethyl-4-methoxyphenyl)chlorophosphine : Colorless viscous liquid with a density of 1.141 g/cm³ and boiling point >110°C .

Biological Activity

Bis(4-trifluoromethylphenyl)chlorophosphine is a phosphine compound characterized by its unique trifluoromethyl substitutions, which significantly influence its biological activity. This article explores the compound's synthesis, biological properties, and potential applications in medicinal chemistry, particularly focusing on its antimicrobial activity.

Synthesis

The synthesis of this compound typically involves the reaction of chlorophosphines with 4-trifluoromethylphenyl compounds. The following general synthetic route has been reported:

  • Reagents :
    • 4-trifluoromethylphenyl chloride
    • Phosphorus trichloride or other phosphorus chlorides
  • Procedure :
    • The reaction is conducted under an inert atmosphere to prevent moisture interference.
    • The mixture is stirred at elevated temperatures to facilitate the formation of the desired product.
    • Purification is achieved through recrystallization or chromatography.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound against various bacterial strains, particularly multidrug-resistant organisms.

  • Minimum Inhibitory Concentration (MIC) : The compound exhibited MIC values as low as 0.031–0.062 µg/mL against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Staphylococcus aureus (VRSA) strains, indicating strong antibacterial activity compared to standard antibiotics like methicillin and vancomycin .
  • Biofilm Disruption : this compound demonstrated significant efficacy in disrupting pre-formed biofilms of S. aureus, outperforming conventional treatments . This property is crucial as biofilms contribute to persistent infections and increased resistance.

The exact mechanism by which this compound exerts its antibacterial effects remains under investigation. However, it is hypothesized that the trifluoromethyl groups enhance lipophilicity, allowing better membrane penetration and disruption of bacterial cell integrity.

Case Studies

StudyBacterial StrainMIC (µg/mL)Biofilm Reduction
1MRSA0.031Significant
2VRSA0.062Significant
3E. faecalis0.125Moderate

Research Findings

  • Antibacterial Efficacy : In a comparative study, this compound showed superior activity against resistant strains compared to traditional antibiotics .
  • Synergistic Effects : Preliminary data suggest that this compound does not exhibit antagonistic effects when combined with FDA-approved antibiotics, indicating potential for combination therapies .
  • Safety Profile : Toxicological assessments are ongoing, but initial findings suggest a favorable safety profile, making it a candidate for further development in clinical settings.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of Bis(4-trifluoromethylphenyl)chlorophosphine to achieve high purity and yield?

  • Methodological Answer : Use inert-atmosphere techniques (e.g., Schlenk line or glovebox) to prevent hydrolysis or oxidation of the chlorophosphine group. Purification via recrystallization in non-polar solvents (e.g., hexane) under nitrogen can isolate the product. Monitor reaction progress using <sup>31</sup>P NMR to confirm the absence of byproducts like phosphine oxides .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • <sup>1</sup>H and <sup>19</sup>F NMR: Confirm substituent integration and trifluoromethyl group symmetry.
  • <sup>31</sup>P NMR: Identify chemical shifts (δ ~100–150 ppm for chlorophosphines) to verify bonding environment .
  • X-ray crystallography: Resolve steric effects of the bulky aryl groups on phosphorus geometry .

Q. How should researchers handle the compound’s air-sensitive properties during experimental workflows?

  • Methodological Answer : Store the compound under argon or nitrogen in sealed glass ampules. For reactions, use rigorously dried solvents (e.g., distilled THF over Na/benzophenone) and degas substrates via freeze-pump-thaw cycles to minimize side reactions .

Advanced Research Questions

Q. What strategies resolve contradictions in reported reactivity data for this compound in cross-coupling reactions?

  • Methodological Answer :

  • Kinetic analysis : Compare turnover frequencies (TOF) under varying ligand-to-metal ratios to isolate steric vs. electronic effects.
  • Isotopic labeling : Use deuterated analogs to trace ligand dissociation pathways in catalytic cycles .
  • Theoretical framework : Link reactivity trends to Tolman electronic parameters (TEP) or cone angles to reconcile discrepancies .

Q. How can computational modeling enhance understanding of the compound’s ligand behavior in transition-metal complexes?

  • Methodological Answer :

  • DFT calculations : Optimize metal-ligand bond lengths and angles to predict steric bulk and donor-acceptor properties.
  • NBO analysis : Quantify charge transfer between phosphorus and metal centers to explain catalytic activity variations .

Q. What methodologies validate the compound’s role in asymmetric catalysis, particularly for enantioselective C–P bond formation?

  • Methodological Answer :

  • Chiral derivatization : Synthesize diastereomeric adducts with enantiopure substrates (e.g., menthol) and analyze via HPLC or polarimetry.
  • In situ monitoring : Use variable-temperature NMR to track ligand exchange dynamics and enantiomer equilibration .

Data Analysis and Theoretical Frameworks

Q. How can researchers design experiments to differentiate between homogeneous and heterogeneous catalytic pathways involving this compound?

  • Methodological Answer :

  • Mercury poisoning test : Add Hg(0) to quench heterogeneous metal nanoparticles.
  • Dynamic light scattering (DLS) : Detect nanoparticle formation during catalysis.
  • Kinetic profiling : Compare rate laws (zero-order vs. first-order in catalyst) to infer mechanism .

Q. What statistical approaches are recommended for analyzing contradictory data in ligand efficiency studies?

  • Methodological Answer :

  • Multivariate regression : Correlate ligand parameters (TEP, cone angle) with catalytic outputs (yield, ee).
  • Error analysis : Apply Grubbs’ test to identify outliers in datasets from replicate experiments .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Bis(4-trifluoromethylphenyl)chlorophosphine
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Reactant of Route 2
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